molecular formula C15H15ClN2S B2905610 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene CAS No. 861212-31-9

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene

Cat. No. B2905610
M. Wt: 290.81
InChI Key: NJQQKWXTPOVCFD-UHFFFAOYSA-N
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Description

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene, also known as 4-chloro-N-(2-methylsulfanyl-2-phenyliminomethyl)benzenamine, is an organosulfur compound containing a benzene ring with a chlorine atom and an amine group. It is a colorless solid that is soluble in water and is used in a variety of scientific research applications. This compound is synthesized by reacting a chloroformate with a primary amine in the presence of a base.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene involves the reaction of 4-aminobenzaldehyde with methyl phenyl sulfide and formaldehyde in the presence of hydrochloric acid to form the intermediate Schiff base. This intermediate is then reacted with methylamine and hydrogen chloride to form the final product.

Starting Materials
4-aminobenzaldehyde, methyl phenyl sulfide, formaldehyde, hydrochloric acid, methylamine, hydrogen chloride

Reaction
Step 1: 4-aminobenzaldehyde is reacted with methyl phenyl sulfide and formaldehyde in the presence of hydrochloric acid to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reacted with methylamine and hydrogen chloride to form 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene., Overall Reaction: 4-aminobenzaldehyde + methyl phenyl sulfide + formaldehyde + hydrochloric acid + methylamine + hydrogen chloride → 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene

Scientific Research Applications

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used as a probe in the study of enzyme kinetics, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes.

Mechanism Of Action

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene acts as an enzyme inhibitor by binding to the active site of the enzyme. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. The compound also acts as a ligand in the synthesis of metal complexes, where it binds to the metal ions and forms a coordination complex.

Biochemical And Physiological Effects

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and lipases, and to act as an antioxidant. It has also been shown to possess anti-inflammatory and antimicrobial properties.

Advantages And Limitations For Lab Experiments

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a useful reagent in organic synthesis and can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored at room temperature. It is also soluble in water, making it easy to work with. However, it is also toxic and should be handled with caution.

Future Directions

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has a wide range of potential applications in scientific research. Further research could focus on its use as an inhibitor of enzymes, as a ligand in the synthesis of metal complexes, and as an antioxidant. Additionally, its potential as an antimicrobial agent could be explored, as well as its potential use in the synthesis of pharmaceuticals and other compounds. Additionally, research into its toxicity and its potential side effects could be conducted. Finally, research into its potential as an industrial catalyst could be conducted.

properties

IUPAC Name

methyl N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-19-15(18-14-5-3-2-4-6-14)17-11-12-7-9-13(16)10-8-12/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQQKWXTPOVCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene

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